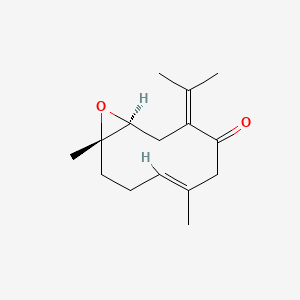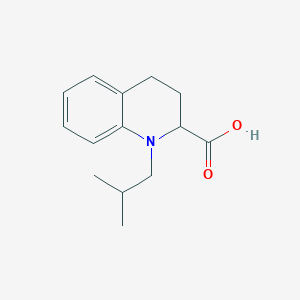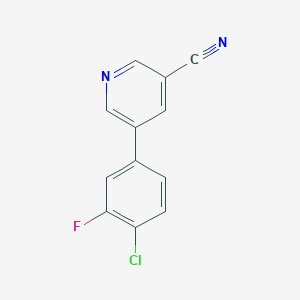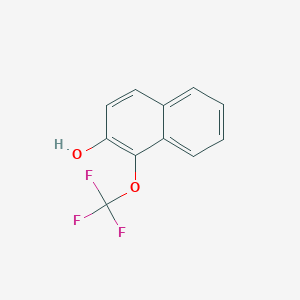
1-(Trifluoromethoxy)-2-naphthol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Trifluoromethoxy)-2-naphthol is an organic compound characterized by the presence of a trifluoromethoxy group attached to a naphthol structure. This compound is of significant interest in various fields of chemistry due to its unique properties, including high stability and lipophilicity, which make it a valuable component in pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Trifluoromethoxy)-2-naphthol typically involves the introduction of the trifluoromethoxy group into the naphthol structure. One common method is the trifluoromethoxylation of naphthol derivatives using reagents such as bis(trifluoromethyl)peroxide. This reaction can be carried out under mild conditions, often at room temperature, without the need for catalysts .
Industrial Production Methods: Industrial production of this compound may involve large-scale trifluoromethoxylation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(Trifluoromethoxy)-2-naphthol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroxy derivatives.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under controlled conditions.
Major Products: The major products formed from these reactions include various substituted naphthols, quinones, and hydroxy derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(Trifluoromethoxy)-2-naphthol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in designing molecules with enhanced stability and bioavailability.
Mechanism of Action
The mechanism of action of 1-(Trifluoromethoxy)-2-naphthol involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can modulate various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
- 1-(Trifluoromethoxy)-benzene
- 1-(Trifluoromethoxy)-naphthalene
- 2-(Trifluoromethoxy)-phenol
Comparison: 1-(Trifluoromethoxy)-2-naphthol is unique due to the presence of both the trifluoromethoxy group and the naphthol structure. This combination imparts distinct chemical and physical properties, such as increased stability and lipophilicity, which are not observed in similar compounds. These properties make it particularly valuable in applications requiring high stability and bioavailability .
Properties
Molecular Formula |
C11H7F3O2 |
|---|---|
Molecular Weight |
228.17 g/mol |
IUPAC Name |
1-(trifluoromethoxy)naphthalen-2-ol |
InChI |
InChI=1S/C11H7F3O2/c12-11(13,14)16-10-8-4-2-1-3-7(8)5-6-9(10)15/h1-6,15H |
InChI Key |
CTRLWHNNAAQNMU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2OC(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


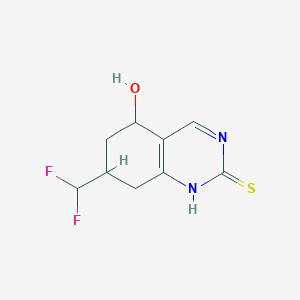

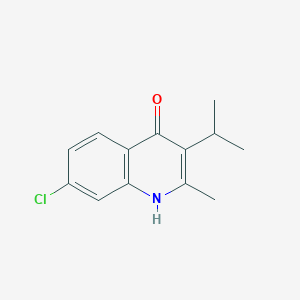
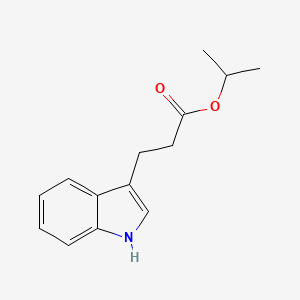
![1-(7-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)ethanone](/img/structure/B11877985.png)



